molecular formula C8H16ClNO2 B2529064 4-ethylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 1505452-01-6

4-ethylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B2529064
CAS RN: 1505452-01-6
M. Wt: 193.67
InChI Key: DHTBHJHDLOZMMC-UHFFFAOYSA-N
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Description

The compound "4-ethylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers" is a chemical entity that can exist in multiple diastereomeric forms due to the presence of chiral centers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. This compound is of interest in the field of organic chemistry and drug discovery due to its potential use as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related piperidine compounds has been demonstrated through various methods. For instance, 4-hydroxypiperidin-2-ones can be synthesized using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . This method is highly diastereoselective and, when combined with proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines . Additionally, the synthesis of all stereoisomers of a related compound, 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, has been achieved through a series of reactions including epoxidation, treatment with acetone and tin(IV) chloride, and acidic and alkaline hydrolysis .

Molecular Structure Analysis

The molecular structure of diastereomeric compounds is crucial as it determines the compound's reactivity and interaction with biological targets. The stereochemistry of diastereomers of a related compound, 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, was established through X-ray diffraction analysis and 1H NMR spectroscopy . These techniques are essential for confirming the configuration of chiral centers and the overall 3D arrangement of the molecule.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the presence of different functional groups and the stereochemistry of the molecule. For example, the synthesis of enantiomerically pure cis- and trans-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid involves the reduction of enamines and the separation of diastereomers by crystallization of their HCl salts . The choice of reducing agent, such as NaBH3CN/CH3COOH or NaBH4/(CH3)2CHCOOH, can influence the ratio of cis to trans diastereomers obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of diastereomers can vary significantly. For instance, the solubility, melting point, and optical rotation are properties that can be used to differentiate between diastereomers. The synthesis of 4-hydroxypipecolic acid diastereomers involves resolution of racemic starting material and enzyme-catalyzed hydrolysis, leading to products that can be separated and crystallized to optical purity . These properties are important for the application of these compounds in drug discovery and other areas of chemistry.

Scientific Research Applications

Material Science and Biochemistry Applications

4-Ethylpiperidine-2-carboxylic acid hydrochloride and its derivatives have been explored in material science and biochemistry for their unique properties. The related compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been highlighted as an effective β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it a valuable tool in studying peptide structures and dynamics (Toniolo et al., 1998).

Anticancer Agent Synthesis

Research into anticancer agents has led to the synthesis of compounds using derivatives of 4-ethylpiperidine-2-carboxylic acid. One study describes the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related precursors, assessing their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (Temple et al., 1983).

Diastereoselective Synthesis in Organic Chemistry

The diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization represents another application, showcasing the potential of 4-ethylpiperidine-2-carboxylic acid derivatives in creating highly functionalized piperidin-2-ones and hydroxylated piperidines. This methodology enables the enantioselective synthesis of these compounds, offering significant contributions to organic chemistry and drug development (Lam et al., 2005).

properties

IUPAC Name

4-ethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBHJHDLOZMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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